Chlophedianol Hydrochloride

Clinical pharmacology Antitussive efficacy Dose-response comparison

USP-grade Chlophedianol HCl: off-patent, non-narcotic antitussive with distinct pharmacology from dextromethorphan/codeine. Validated HPLC methods and stability data (3 yr at -20°C) streamline preclinical workflows. 41+ global API vendors ensure cost-effective sourcing for cough research and formulation.

Molecular Formula C17H20ClNO.ClH
C17H21Cl2NO
Molecular Weight 326.3 g/mol
CAS No. 511-13-7
Cat. No. B126195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlophedianol Hydrochloride
CAS511-13-7
Synonyms2-Chloro-α-[2-(dimethylamino)ethyl]-α-phenylbenzenemethanol;  Chlophedianol Hydrochloride;  α-(2-Dimethylaminoethyl)-o-chlorobenzhydrol Hydrochloride
Molecular FormulaC17H20ClNO.ClH
C17H21Cl2NO
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl
InChIInChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H
InChIKeyXYGSFNHCFFAJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Chlophedianol Hydrochloride (CAS 511-13-7) Procurement Guide: Non-Opioid Centrally Acting Antitussive for Research and Formulation


Chlophedianol hydrochloride (also known as clofedanol hydrochloride) is a diarylmethane-class centrally acting antitussive agent that suppresses the cough reflex via direct action on the medullary cough center [1]. It possesses additional pharmacological properties including local anesthetic and antihistamine activity, with anticholinergic effects observed at high doses [2]. The compound is commercially available under USP-grade certification for pharmaceutical applications and remains off-patent, enabling generic sourcing from multiple API vendors [3]. Its regulatory history includes an FDA NDA (012126) for the branded product ULO®, though this formulation has been discontinued [3].

Why Chlophedianol Hydrochloride Cannot Be Simply Interchanged with Other Centrally Acting Antitussives


Despite sharing the classification of centrally acting antitussives, chlophedianol hydrochloride exhibits a distinct pharmacological fingerprint that precludes interchangeable substitution with agents such as codeine, dextromethorphan, or isoaminile. Preclinical studies demonstrate that chlophedianol possesses markedly lower binding affinity for dextromethorphan recognition sites compared to reference ligands [1], indicating divergent central nervous system target engagement. Additionally, head-to-head clinical trials reveal that while chlophedianol achieves equivalent cough suppression to isoaminile citrate at half the dose (20 mg vs 40 mg), it demonstrates a different adverse event profile and duration of action [2]. The compound also differs from codeine in its non-narcotic regulatory classification, lack of respiratory depressant effect at therapeutic doses, and absence of opioid receptor-mediated analgesia [1]. These mechanistic, pharmacokinetic, and regulatory distinctions necessitate compound-specific qualification rather than class-based substitution.

Chlophedianol Hydrochloride Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Equivalent Clinical Efficacy at Half Dose Compared to Isoaminile Citrate

In a double-blind, randomized interpatient study involving 60 patients with cough associated with chest diseases, chlophedianol hydrochloride administered at 20 mg three times daily demonstrated cough suppression efficacy equivalent to isoaminile citrate administered at 40 mg three times daily [1]. The equivalence was judged from both 3-hour and 24-hour cough counts, indicating that chlophedianol achieves comparable antitussive outcomes at half the milligram dose of isoaminile citrate [1]. Additionally, chlophedianol produced a more marked increase in Peak Expiratory Flow Rate (PEFR) at day 7 of treatment compared to isoaminile, suggesting a differential benefit on airway function [1].

Clinical pharmacology Antitussive efficacy Dose-response comparison

Quantified Antitussive Potency Relative to Codeine in Preclinical Models

The antitussive potency of chlophedianol hydrochloride relative to codeine has been quantitatively established in preclinical animal models. Using the 'coughing dog and cat' methods, the 50% antitussive dose (AtD50) values were determined as 16.4 mg/kg (13.5-19.9 mg/kg, 95% confidence interval) in unanesthetized dogs and 13.8 mg/kg (11.4-16.7 mg/kg, 95% confidence interval) in pentobarbitalized cats following intravenous administration [1]. When compared with the AtD50 of codeine under identical experimental conditions, the antitussive activity of chlophedianol hydrochloride is 23% that of codeine in dogs and 18% that of codeine in cats [1].

Preclinical pharmacology Antitussive potency Comparative efficacy

Low Affinity for Dextromethorphan Binding Sites Differentiates Central Mechanism

Competition binding studies using [³H]dextromethorphan in guinea pig brain homogenates demonstrate that chlophedianol exhibits poor affinity for the high-affinity dextromethorphan binding site [1]. In contrast, the reference antitussive dextromethorphan binds with high affinity (Kd in the low nanomolar range), while structurally related antitussives such as levopropoxyphene and fominoben similarly show poor competition [1]. Notably, the antitussive noscapine enhances dextromethorphan binding by increasing the affinity of dextromethorphan for its central binding sites, an effect not observed with chlophedianol [1].

Receptor pharmacology Binding affinity Mechanism of action

USP-Grade Certification and Off-Patent Regulatory Status for Commercial Sourcing

Chlophedianol hydrochloride is commercially available with United States Pharmacopeia (USP) certification, providing standardized quality specifications for pharmaceutical development and manufacturing . The compound has zero active US patents and one Drug Master File (DMF) entry, with 41 identified bulk API vendors globally [1]. The branded product (ULO®, NDA 012126) was approved prior to January 1, 1982, and is now discontinued, confirming the absence of active patent or regulatory exclusivity barriers [1]. This stands in contrast to newer antitussive agents or combination products that may remain under active patent protection with restricted sourcing options [1].

Quality control Regulatory compliance Supply chain

Well-Characterized Physicochemical Properties for Formulation Development

Chlophedianol hydrochloride is characterized as a white to off-white crystalline powder with a melting point of 190-191°C [1]. The compound is soluble in water and exhibits moderate stability under standard storage conditions, though it is hygroscopic and requires storage in a refrigerator under inert atmosphere [2]. The molecular formula is C17H21Cl2NO with a molecular weight of 326.3 g/mol [3]. Long-term storage recommendations specify powder storage at -20°C for up to 3 years, or in solvent at -80°C for 1 year . The compound is soluble in DMSO and slightly soluble in chloroform and methanol [2]. These well-defined parameters contrast with newer or less-studied antitussive candidates that may lack comprehensive preformulation characterization data.

Preformulation Physicochemical characterization Stability

Established HPLC Analytical Methods for Complex Formulation Matrices

Validated high-performance liquid chromatography (HPLC) methods have been established for the quantitative determination of chlophedianol hydrochloride in complex pharmaceutical matrices. One published method achieves separation on an octadecylsilane column using a mobile phase of 70% acetonitrile and 30% aqueous solution containing 0.005M 1-octanesulfonic acid, 1% acetic acid, and 1% diethylamine, with UV detection at 254 nm [1]. This method successfully resolves chlophedianol from a complex mixture of plant extracts and fillers in tablet formulations [1]. Alternative reversed-phase HPLC methods using acetonitrile/water/phosphoric acid mobile phases have also been developed, with scalability for preparative separation and pharmacokinetic applications [2].

Analytical chemistry Quality control Method validation

Chlophedianol Hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Cough Model Studies Requiring Quantified Potency Benchmarks

Researchers conducting preclinical antitussive studies in canine or feline models can utilize chlophedianol hydrochloride with established AtD50 values (16.4 mg/kg in dogs, 13.8 mg/kg in cats, i.v.) and quantified potency relative to codeine (23% and 18%, respectively) for dose selection and translational modeling [1]. This benchmarking enables calibration of experimental protocols and facilitates comparison with historical codeine-controlled studies without requiring de novo codeine characterization [1].

Comparative Pharmacology Studies Investigating Central Antitussive Mechanisms

Investigators exploring differential molecular mechanisms among centrally acting antitussives can employ chlophedianol hydrochloride as a probe compound with established poor affinity for dextromethorphan binding sites [1]. This property, combined with its documented selective depression of the medullary cough center [2], makes it a valuable tool for dissecting distinct central antitussive pathways and distinguishing mechanism-specific from class-wide pharmacological effects [1].

Formulation Development for Generic Antitussive Products

Pharmaceutical formulation scientists developing generic or OTC cough suppressant products can leverage chlophedianol hydrochloride's USP-grade certification, well-characterized physicochemical properties (melting point 190-191°C, water solubility, hygroscopic nature), established stability parameters (3-year powder storage at -20°C), and validated HPLC analytical methods for complex matrices to accelerate preformulation, stability, and quality control workflows [1] [2] [3] [4]. The compound's off-patent status and multiple API vendor options (41 identified) further support cost-effective sourcing and regulatory pathway planning [5].

Clinical Trial Design for Antitussive Comparator Studies

Clinical investigators designing trials to evaluate novel antitussive agents can utilize the established dose-response relationship from the Diwan et al. (1982) study, which demonstrated that 20 mg chlophedianol three times daily provides equivalent cough suppression to 40 mg isoaminile three times daily, with additional PEFR improvement at day 7 [1]. These data inform active comparator selection, sample size calculations, and endpoint selection for non-inferiority or superiority trial designs in cough-associated chest disease populations [1].

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